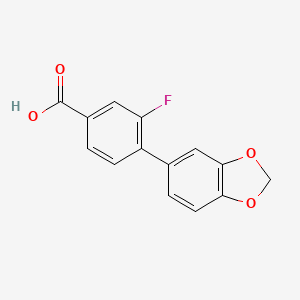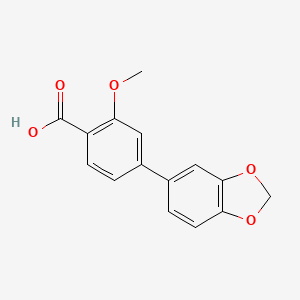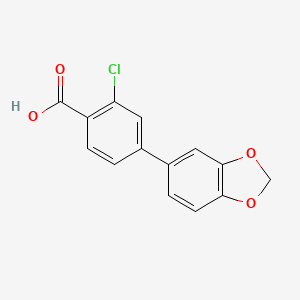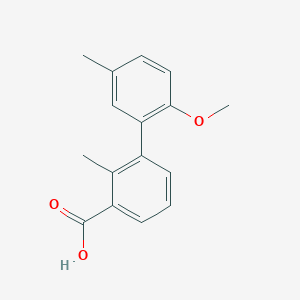
6-Chloro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-2-(3,4-methylenedioxyphenyl)benzoic acid (6-Cl-2-MDPB) is a chemical compound that belongs to the class of phenylbenzoic acids. It is an aromatic compound with a molecular formula of C14H10ClO3. 6-Cl-2-MDPB can be synthesized in the laboratory through a variety of methods, and it has many applications in scientific research. This compound has a variety of biochemical and physiological effects, and it can be used in laboratory experiments to study a variety of biological processes.
科学研究应用
6-Chloro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% has a variety of applications in scientific research. It can be used to study the effects of various compounds on cell physiology, as well as to study the biochemical pathways involved in a variety of biological processes. It can also be used to study the effects of various compounds on gene expression and protein synthesis. 6-Chloro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% can also be used to study the effects of various compounds on the immune system, as well as to study the effects of various compounds on the nervous system.
作用机制
The exact mechanism of action of 6-Chloro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% is not yet fully understood. However, it is believed that 6-Chloro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% binds to specific receptors on the surface of cells, which triggers a variety of biochemical and physiological responses. It is believed that 6-Chloro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% can also act as an agonist or antagonist of certain receptors, depending on the concentration of the compound.
Biochemical and Physiological Effects
6-Chloro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% has a variety of biochemical and physiological effects. It is believed to be an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. 6-Chloro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% is also believed to act as an antioxidant, which can help protect cells from oxidative stress. In addition, 6-Chloro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% is believed to have anti-tumor activity, as it has been shown to inhibit the growth of certain types of cancer cells.
实验室实验的优点和局限性
The use of 6-Chloro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% in laboratory experiments has several advantages. It is relatively easy to synthesize, and it is stable in aqueous solutions. In addition, 6-Chloro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% has a variety of biochemical and physiological effects, which makes it useful for studying a variety of biological processes. However, there are also some limitations to the use of 6-Chloro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% in laboratory experiments. It is not very soluble in organic solvents, and it can be difficult to obtain in large quantities.
未来方向
There are many potential future directions for the use of 6-Chloro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% in scientific research. It could be used to further study the effects of various compounds on cell physiology and gene expression. It could also be used to study the effects of various compounds on the immune system and nervous system. In addition, 6-Chloro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% could be used to study the effects of various compounds on cancer cells, as well as to develop new treatments for various types of cancer. Finally, 6-Chloro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% could be used to study the effects of various compounds on the aging process, as well as to develop new treatments for age-related diseases.
合成方法
6-Chloro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% can be synthesized in the laboratory through several methods. One method involves the reaction of 3,4-methylenedioxyphenylacetic acid and thionyl chloride. This reaction produces 3,4-methylenedioxyphenylacetic acid chloride, which is then reacted with 6-chlorobenzoic acid to produce 6-Chloro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95%. Another method involves the reaction of 3,4-methylenedioxyphenylacetic acid with 6-chlorobenzoic anhydride. This reaction produces 6-Chloro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% directly. A third method involves the reaction of 3,4-methylenedioxyphenylacetic acid and 6-chlorobenzoyl chloride, which also produces 6-Chloro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% directly.
属性
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-6-chlorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO4/c15-10-3-1-2-9(13(10)14(16)17)8-4-5-11-12(6-8)19-7-18-11/h1-6H,7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJCDZZOQHPNJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C(C(=CC=C3)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














